Tricopper phosphide
Description
Structure
2D Structure
Properties
IUPAC Name |
tricopper;phosphorus(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Cu.2P/q3*+2;2*-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYRHYYIGFXMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[P-3].[P-3].[Cu+2].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894785 | |
| Record name | Copper phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12019-57-7, 12134-35-9, 12643-19-5 | |
| Record name | Copper phosphide (Cu3P) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper phosphide, containing more than 15 per cent by weight of phosphorus | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper phosphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012643195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper phosphide (Cu3P) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricopper phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Copper fosfide | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Controlled Tricopper Phosphide Architectures
Wet-Chemical Synthesis Routes for Tricopper Phosphide (B1233454) Nanostructures
Wet-chemical methods are versatile for producing a variety of Cu₃P nanostructures by reacting molecular precursors in a liquid medium. These routes allow for fine-tuning of reaction parameters to control the nucleation and growth of nanoparticles.
Direct synthesis of Cu₃P can be achieved through the reaction of copper and phosphorus precursors in high-boiling point solvents. mdpi.com A common approach involves mixing a copper salt, such as copper(II) chloride (CuCl₂), with a phosphorus source, like amorphous red phosphorus, in a solvent mixture. mdpi.comresearchgate.net For instance, using a combination of trioctylphosphine (B1581425) oxide (TOPO) and 1-octadecene (B91540) (ODE) as the solvent system allows for the synthesis of Cu₃P at relatively low temperatures, such as 250 °C, without the need for subsequent heat treatment. mdpi.comresearchgate.net This method is advantageous for its simplicity and potential for mass production due to the use of inexpensive and stable red phosphorus. mdpi.com
The formation of Cu₃P in these reactions can proceed through different mechanisms. One proposed pathway involves the initial generation of metallic copper nanoparticles, which are then phosphidated to form Cu₃P. acs.orgnih.gov Another mechanism suggests the direct, homogeneous nucleation of small Cu₃P nuclei from the precursors. acs.orgnih.gov The dominant mechanism can be influenced by the choice of precursors and reaction conditions. nih.gov For example, using the molecular precursor [Cu(H)(PPh₃)]₆ in oleylamine (B85491) (OAm) and ODE was found to form Cu₃P through a metallic copper intermediate that undergoes phosphidation at temperatures of 300 °C or higher. acs.org
The selection of precursors and the fine-tuning of reaction parameters are critical in directing the synthesis towards phase-pure Cu₃P with desired characteristics. mdpi.comacs.org While CuP₂ is the thermodynamically more stable copper phosphide phase, Cu₃P is often the kinetically favored product in wet-chemical syntheses, particularly at lower temperatures, likely due to a lower energy barrier for its formation. mdpi.comresearchgate.netresearchgate.net
Precursor Selection:
Copper Precursors: Various copper salts have been tested, including copper(I) chloride (CuCl), copper acetylacetonate (B107027) (Cu(acac)₂), copper(II) nitrate (B79036) (Cu(NO₃)₂·2.5H₂O), and copper(II) sulfate (B86663) (CuSO₄·5H₂O). mdpi.com While many Cu(II) precursors tend to favor the formation of CuP₂, the coordination precursor Cu(acac)₂ can result in more Cu₃P. mdpi.com The use of a molecular precursor like [Cu(H)(PPh₃)]₆ has been specifically employed to generate Cu₃P nanoparticles. acs.orgacs.org
Phosphorus Precursors: Red phosphorus is an inexpensive and stable option. mdpi.comresearchgate.net Other commonly used phosphorus sources in wet-chemical synthesis include tris(trimethylsilyl)phosphine, trioctylphosphine (TOP), and triphenylphosphine (B44618) (PPh₃), which often favor the formation of Cu₃P. mdpi.comacs.orgnih.gov
Reaction Parameters:
Temperature: Temperature is a dominant factor in determining the final copper phosphide phase. mdpi.com Lower reaction temperatures (e.g., 250 °C) favor the formation of Cu₃P, while higher temperatures (e.g., 320 °C) promote the formation of the thermodynamically more stable CuP₂. mdpi.comresearchgate.net
Solvent and Ligands: The choice of solvent and ligands can influence morphology and crystallinity. High-boiling point solvents like TOPO and ODE are effective for the synthesis. mdpi.com TOPO, in particular, can assist in controlling morphology. mdpi.com In some systems, ligands like oleic acid and oleylamine did not aid in phosphidation or shape control, and in some cases, hindered the process. mdpi.com However, in other systems using specific molecular precursors, oleylamine concentration was a critical parameter, with sufficient amounts (15–20 mmol) being necessary for the phosphidation of the copper intermediate. acs.orgnih.gov
Time and Concentration: Reaction time and precursor concentration also play a role. Longer reaction times (greater than 1 hour) or higher phosphorus-to-copper ratios at lower temperatures (300 °C) can lead to particle aggregation and poor dispersibility. acs.orgnih.gov
| Parameter | Variation | Observed Effect on Cu₃P Formation | Reference |
|---|---|---|---|
| Temperature | Low Temperature (e.g., 250 °C) | Favors formation of Cu₃P (kinetic product). mdpi.comresearchgate.net Results in lower crystallinity. mdpi.com | mdpi.comresearchgate.net |
| High Temperature (e.g., 320 °C) | Favors formation of CuP₂ (thermodynamic product). mdpi.com | mdpi.com | |
| Copper Precursor | CuCl₂, Cu(NO₃)₂ | Tend to result in predominant formation of CuP₂. mdpi.com | mdpi.com |
| Cu(acac)₂ | Results in more Cu₃P compared to other Cu(II) salts. mdpi.com | mdpi.com | |
| Phosphorus Precursor | Red Phosphorus | Inexpensive and stable source; can yield Cu₃P at lower temperatures. mdpi.com | mdpi.com |
| TOP, PPh₃, tris(trimethylsilyl)phosphine | Commonly favor the formation of Cu₃P in wet-chemical synthesis. mdpi.comnih.gov | mdpi.comnih.gov | |
| Solvent/Ligand | Trioctylphosphine oxide (TOPO) | Can help control morphology. mdpi.com | mdpi.com |
| Oleylamine (OAm) | Sufficient concentration (15-20 mmol) was critical for phosphidation of a Cu intermediate in a specific precursor system. acs.orgnih.gov | acs.orgnih.gov |
Solution-Free Fabrication Techniques for Ordered this compound Arrays
Solution-free methods provide a direct route to fabricating well-ordered and self-supported Cu₃P architectures on conductive substrates, eliminating the need for solvents and binders.
Self-assembled growth strategies have been successfully developed to create ordered arrays of Cu₃P nanorods and nanotubes directly on copper substrates. researchgate.netresearchgate.netacs.orgresearchgate.net One prominent solution-free method is a dry strategy involving the direct phosphidation of a copper substrate, such as copper foam or foil, using a phosphorus vapor source. researchgate.netresearchgate.netresearchgate.net For instance, hexagonal Cu₃P platelets can be grown directly on copper foil by heating the foil in the presence of red phosphorus in a chemical vapor deposition (CVD) system at temperatures around 450°C. frontiersin.org
Another approach involves a one-step thermal treatment where a cleaned copper mesh and red phosphorus are heated in a tube furnace under an inert atmosphere. nih.gov The phosphating temperature is a critical parameter influencing the resulting morphology. At 420 °C, sparse nanowires form, while an optimal temperature of 450 °C leads to the growth of a "nanobush" structure composed of uniform nanowires. nih.gov Higher temperatures (550-650 °C) can cause agglomeration and the formation of bulk blocks. nih.gov
Cu₃P nanotube arrays can be fabricated using a two-step process that combines electro-oxidation and phosphidation. acs.orgresearchgate.net In this method, a copper substrate is first treated to create an array of copper hydroxide (B78521) or oxide nanostructures, which then serve as a template. This template is subsequently converted into Cu₃P nanotube arrays through a phosphidation reaction. acs.orgresearchgate.net Topochemical transformation, using crystalline red phosphorus nanoribbons as a template, has also been employed to synthesize single-crystalline Cu₃P nanoribbons, preserving the morphology of the template. cityu.edu.hk These solution-free and self-assembly techniques are effective for creating binder-free electrodes with well-defined, hierarchical structures. researchgate.netresearchgate.netorcid.orginha.ac.kr
Template-Assisted and Support-Mediated Synthesis of this compound
The use of support materials and templates can significantly influence the formation, dispersion, and properties of Cu₃P nanoparticles.
Support materials play a crucial role in the synthesis of Cu₃P, affecting the reducibility of precursors and the ultimate particle size and phase purity. researchgate.netmdpi.com Common supports include silicon dioxide (SiO₂), ultra-stable zeolite Y (USY), and gamma-alumina (γ-Al₂O₃). researchgate.netmdpi.com The synthesis of supported Cu₃P often involves the hydrogen reduction of an impregnated metal phosphate (B84403) precursor, such as copper pyrophosphate (Cu₂P₂O₇). researchgate.net
The nature of the support material directly impacts the transformation pathway and the conditions required for Cu₃P formation. researchgate.netmdpi.com
On SiO₂ , the transformation from Cu₂P₂O₇ occurs via an initial reduction to metallic copper (Cu), which then reacts with phosphorus compounds to directly form Cu₃P. researchgate.net
On USY , the pathway is more complex. After reduction to metallic Cu, the particles partially transform into CuP₂ and copper(II) hydroxide (Cu(OH)₂) before the final conversion to Cu₃P. researchgate.net Despite the multi-step process, the USY support leads to a lower onset reduction temperature and results in smaller Cu₃P particle sizes. researchgate.net
On γ-Al₂O₃ , single-phase Cu₃P does not form under the same conditions. Instead, the metallic copper phase is stabilized on the alumina (B75360) support. mdpi.com
This demonstrates that the interaction between the precursor and the support surface is a determining factor in the phase evolution of the catalyst. mdpi.com The textural and acidic properties of the support, such as the high surface area and acidity of USY zeolite, also contribute to the characteristics of the final supported Cu₃P catalyst. researchgate.net
| Support Material | Transformation Pathway to Cu₃P | Key Observations | Reference |
|---|---|---|---|
| Silicon Dioxide (SiO₂) | Cu₂P₂O₇ → Metallic Cu → Cu₃P (Direct phosphidation of Cu) | Single-phase Cu₃P particles are successfully obtained. mdpi.com | researchgate.netmdpi.com |
| Ultra-Stable Zeolite Y (USY) | Cu₂P₂O₇ → Metallic Cu → CuP₂ + Cu(OH)₂ → Cu₃P (Multi-step) | Lowest onset reduction temperature; results in small Cu₃P particle size. researchgate.net | researchgate.net |
| Gamma-Alumina (γ-Al₂O₃) | No Cu₃P formation observed | Metallic Cu phase is stabilized on the support instead of forming Cu₃P. mdpi.com | mdpi.com |
Synthesis of this compound Hybrid Nanomaterials
The development of hybrid nanomaterials incorporating this compound has opened new avenues for creating materials with enhanced functionalities. These syntheses often involve multi-step processes or one-pot methods to combine Cu₃P with other materials, thereby creating synergistic effects.
A notable approach involves a two-step process beginning with the electro-oxidation of copper foil, followed by a phosphidation step to directly synthesize Cu₃P nanotube arrays. acs.org This method provides a well-defined, structured morphology. Another innovative technique is the topochemical synthesis of single-crystal Cu₃P nanoribbons (NRs) using crystalline red phosphorus nanoribbons as a template. cityu.edu.hk This process preserves the morphology of the template, resulting in nanoribbons with a large surface area and excellent mechanical flexibility. cityu.edu.hk The resulting Cu₃P NRs can be used to construct flexible photoelectronic memristors. cityu.edu.hk
Hybrid materials have also been created by reacting Cu₃P with other elements. For instance, reacting Cu₃P nanocrystals with decomposing thiourea (B124793) leads to the formation of nanoscale copper thiophosphate (Cu₃PS₄) particles. cambridge.orgosti.gov This conversion demonstrates the utility of Cu₃P as a precursor for more complex ternary compounds. cambridge.org Similarly, a green, one-pot synthesis using sodium phosphathynolate as the phosphorus precursor yields copper phosphide–phosphorus (Cu₃P/P) hybrid nanomaterials. rsc.org
The table below summarizes key synthetic strategies for Cu₃P hybrid nanomaterials.
| Hybrid Material | Synthesis Method | Precursors | Key Features |
| Cu₃P Nanotube Arrays | Electro-oxidation and phosphidation | Copper foil | Tubelike morphology directly on copper foil. acs.org |
| Cu₃P Nanoribbons (NRs) | Topochemical transformation | Crystalline red phosphorus nanoribbons | Preserves single crystallinity and morphology of the template. cityu.edu.hk |
| Cu₃PS₄ Nanoparticles | Reaction with decomposing thiourea | Cu₃P nanocrystals, thiourea | Forms nanoscale p-type semiconductor particles. cambridge.orgosti.gov |
| Cu₃P/P Hybrid | One-pot green synthesis | Sodium phosphathynolate, copper source | Creates a hybrid material that can activate dioxygen for advanced oxidation processes. rsc.org |
Metal-Templated Synthesis Approaches for Tricopper Clusters
Metal-templated synthesis offers a powerful strategy for assembling well-defined tricopper clusters, often within a stabilizing organic ligand framework. This approach utilizes the coordination preferences of copper ions to direct the formation of specific multinuclear architectures.
One prominent example involves the use of multidentate tripodal ligands to assemble trimetallic centers. acs.orgmit.edu For instance, ligands such as N(CH₂-m-C₆H₄-CH₂tacn)₃ (L1) and N(CH₂-o-C₆H₄-CH₂N(CH₂py)₂)₃ (L2) have been successfully employed to create discrete tricopper-phosphate units. acs.orgmit.edu In the presence of a phosphate or arsenate template, these ligands facilitate the assembly of {Cu₃(EO₄)} units (where E = P or As), which structurally mimic the active sites of certain metalloproteins. acs.orgmit.edu
Another innovative metal-templated approach is the one-pot reaction of a copper(I) salt, tris(2-aminoethyl)amine (B1216632) (TREN), and paraformaldehyde. nih.govresearchgate.net This reaction leads to the formation of a mixed-valent tricopper cluster, TREN₄CuᴵᴵCuᴵCuᴵ(μ₃-OH)₃, encapsulated within a macrocyclic azacryptand. nih.govresearchgate.net The cryptand, formed in situ, creates an isolated microenvironment around the tricopper core, enabling facile and reversible redox processes. nih.govresearchgate.net This is a significant advance, as many synthetic tricopper clusters are limited to a single oxidation state. nih.gov
The following table details examples of metal-templated synthesis of tricopper clusters.
| Cluster Type | Synthesis Method | Key Components | Resulting Complex |
| Phosphate-Bridged Tricopper Cluster | Tripodal ligand-templated assembly | Tripodal ligand (L1), Cu(II) salt, phosphate | (CuᴵᴵCl)₃(HPO₄)L1 acs.orgmit.edu |
| Encapsulated Tricopper Cluster | One-pot metal-templated cryptand formation | [Cuᴵ(MeCN)₄]PF₆, TREN, paraformaldehyde | TREN₄CuᴵᴵCuᴵCuᴵ(μ₃-OH)₃ nih.govresearchgate.net |
Carbothermal Reduction Methods for this compound Precursors
Carbothermal reduction is a high-temperature synthesis method that involves the reduction of a metal oxide or other precursor in the presence of a carbon source. This technique has been adapted for the synthesis of metal phosphides, including this compound.
While specific examples detailing the carbothermal reduction for this compound precursors are not as prevalent in the provided search results as for other metal phosphides like NiMoP rsc.org, the principles of the method can be inferred. Typically, a copper precursor (e.g., a copper salt or oxide) is mixed with a phosphorus source and a carbon source (such as glucose). rsc.org Upon heating to high temperatures, the carbon acts as a reducing agent, facilitating the formation of the metal phosphide.
This method is advantageous for producing highly dispersed catalysts. For example, a NiMoP phosphide catalyst synthesized via a carbothermal route using glucose as the carbon source resulted in a highly dispersed material with a small average particle size. rsc.org This suggests that a similar approach for Cu₃P could yield materials with high surface area and catalytic activity.
The general process for carbothermal reduction is outlined below.
| Step | Process | Description |
| 1. Precursor Mixing | Homogenization of reactants | A copper precursor, a phosphorus source, and a carbon source (e.g., glucose) are intimately mixed. |
| 2. Thermal Treatment | High-temperature reaction | The mixture is heated under an inert atmosphere, leading to the reduction of the copper precursor by carbon and subsequent reaction with phosphorus to form Cu₃P. |
| 3. Product Isolation | Purification | The final product is cooled and purified to remove any unreacted starting materials or byproducts. |
Advanced Spectroscopic and Microscopic Characterization of Tricopper Phosphide
Elucidation of Tricopper Phosphide (B1233454) Phase Purity and Crystallinity
X-ray diffraction (XRD) is a fundamental technique for verifying the phase purity and crystalline structure of synthesized tricopper phosphide. The diffraction patterns of Cu₃P consistently show strong, sharp peaks that can be indexed to a pure hexagonal phase. theiet.org These experimental patterns are typically matched with standard reference data, such as JCPDS Card No. 71-2261 or PDF # 71-2261, to confirm the formation of the hexagonal Cu₃P structure with the P6₃cm space group. frontiersin.orgacs.orgnih.gov The presence of strong diffraction peaks is indicative of good crystallinity in the synthesized material. theiet.orgresearchhub.com
In some cases, XRD analysis reveals the presence of minor secondary phases. For instance, peaks corresponding to copper (Cu) may be detected, suggesting an excess of copper precursor or incomplete reaction during synthesis. nih.gov The absence of diffraction peaks from other potential impurities is a key indicator of high-purity Cu₃P. theiet.org
Rietveld refinement of XRD data is a powerful tool used for a more detailed structural analysis. This method involves fitting the entire experimental XRD profile to a calculated model, which can confirm the stoichiometric formation of Cu₃P. frontiersin.org Successful refinement yields low-reliability factors (e.g., Rₚ, Rₐₚ), which exclude the possibility of significant impurities being present. frontiersin.org Furthermore, XRD data can be used to determine the lattice parameters of the hexagonal unit cell.
| Parameter | Reported Value | Source |
|---|---|---|
| Lattice Constant (a) | 6.959 Å | rsc.org |
| Lattice Constant (c) | 7.143 Å | rsc.org |
| Lattice Constant (a) | 6.954 Å | theiet.org |
| Lattice Constant (c) | 7.149 Å | theiet.org |
| Lattice Constant (a) | ~6.97 nm | frontiersin.org |
| Lattice Constant (c) | ~0.7145 nm | frontiersin.org |
Morphological and Microstructural Analysis of this compound Materials
Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology and microstructure of Cu₃P materials. These investigations have revealed a variety of morphologies depending on the synthesis method. Common structures include stacked platelets of hexagonal morphology with lateral dimensions in the micrometer range, porous microstructures composed of agglomerated particles, and dense nanowire arrays uniformly covering a substrate. frontiersin.orgresearchgate.netnih.govrsc.org For instance, Cu₃P synthesized as a thick film on copper foil can exhibit a porous structure with agglomerated particles around 10 μm in diameter. researchgate.net In other preparations, Cu₃P forms as nanowires that inherit the morphology of a precursor, resulting in a rough surface. nih.govrsc.org SEM coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDX) is also employed for elemental mapping, which can confirm the uniform distribution of copper and phosphorus elements throughout the material's structure. nih.govcityu.edu.hk
Transmission Electron Microscopy (TEM) provides more detailed, higher-resolution insights into the nanostructure of Cu₃P. TEM analysis has confirmed the formation of various nanostructures, including nanoparticles, nanotubes, and nanoribbons. theiet.orgcityu.edu.hkmdpi.comfrontiersin.org For example, Cu₃P can be synthesized as nanoparticles with sizes around 30 nm that are uniformly distributed and encapsulated in a carbon matrix. frontiersin.org In other forms, it appears as nanotube structures or nanoribbons approximately 100 nm wide and several micrometers long. theiet.orgcityu.edu.hk
High-Resolution TEM (HRTEM) allows for the direct visualization of the crystal lattice. HRTEM images of Cu₃P show distinct lattice fringes, and the measured interplanar spacing can be indexed to specific crystallographic planes of the hexagonal structure, such as the (300), (220), or (112) planes. rsc.orgresearchgate.net
Selected Area Electron Diffraction (SAED) patterns obtained during TEM analysis provide crucial information about the crystallinity of the material. SAED patterns can confirm the polycrystalline nature of some Cu₃P structures, as indicated by diffraction rings, or reveal the single-crystal nature of individual domains or nanoparticles through distinct diffraction spots. theiet.orgfrontiersin.orgmdpi.comresearchgate.net For single-crystal domains, the diffraction spots can be indexed to a specific zone axis, consistent with the hexagonal lattice symmetry of Cu₃P. mdpi.com
The particle size of Cu₃P nanomaterials is a critical parameter that can be precisely determined from TEM images. Analysis of multiple images allows for the generation of particle size distributions. Research has demonstrated the ability to synthesize Cu₃P nanocrystals with tunable sizes. For example, hexagonal plate-like nanocrystals have been produced with sizes ranging from 5 to 50 nm by varying reaction times. nih.gov In other studies, reaction temperature and time have been shown to influence particle size, with average diameters increasing with higher temperatures or longer reaction durations. acs.orgnih.govcambridge.org
| Synthesis Conditions / Morphology | Average Particle Size / Range | Source |
|---|---|---|
| Nanoparticles in carbon nanosheets | ~30 nm | frontiersin.org |
| Nanoparticles (15 min at 320 °C) | 8.6 ± 2.3 nm | acs.orgnih.gov |
| Nanoparticles (30 min at 320 °C) | 10.6 ± 2.3 nm | acs.orgnih.gov |
| Hexagonal plates | 5 - 50 nm (tunable) | nih.gov |
| Nanocrystals (30 min at 200 °C) | 6.7 ± 1.5 nm | cambridge.org |
| Nanocrystals (30 min at 300 °C) | 20.8 ± 3.3 nm | cambridge.org |
Surface Elemental and Chemical State Analysis of this compound
X-ray Photoelectron Spectroscopy (XPS) is an essential surface-sensitive technique used to determine the elemental composition and chemical oxidation states of Cu₃P. The high-resolution XPS spectrum of Cu 2p in Cu₃P typically exhibits multiple peaks. The primary peak attributed to the phosphorized copper (Cu-P) bond is found at a binding energy of approximately 932.4-932.9 eV for the Cu 2p₃/₂ level. frontiersin.orgosti.govresearchgate.net Often, additional peaks at higher binding energies (e.g., ~934.6 eV) are observed, which are assigned to oxidized copper species (Cu-O) on the material's surface, indicating superficial oxidation. frontiersin.orgresearchgate.net
The P 2p spectrum provides complementary information. A peak at a binding energy of around 129.7 eV is characteristic of phosphorus in the Cu₃P compound. frontiersin.org This value is lower than the binding energy for elemental red phosphorus (~130.2 eV), confirming the chemical interaction between copper and phosphorus. frontiersin.org Similar to the copper spectrum, a peak at a higher binding energy (~133.6 eV) can also be present, which is attributed to oxidized phosphorus, often in the form of phosphate (B84403), on the surface. frontiersin.org
| Element (Core Level) | Chemical State | Reported Binding Energy (eV) | Source |
|---|---|---|---|
| Cu 2p₃/₂ | Cu in Cu₃P | 932.4 - 932.9 | frontiersin.orgosti.govresearchgate.net |
| Cu 2p₃/₂ | Oxidized Cu (Cu-O) | 934.6 - 934.8 | frontiersin.orgresearchgate.net |
| P 2p | P in Cu₃P | 129.7 | frontiersin.org |
| P 2p | Oxidized P (Phosphate) | 133.6 | frontiersin.org |
X-ray Photoelectron Spectroscopy (XPS) Applications in this compound Research
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the research of this compound (Cu₃P), XPS is instrumental in verifying the chemical composition and the oxidation states of copper and phosphorus. rsc.orgacs.org
Studies on Cu₃P nanomaterials confirm the presence of Cu and P, alongside adventitious carbon and oxygen resulting from air exposure or contamination. rsc.org High-resolution XPS spectra are crucial for distinguishing the chemical states. For Cu₃P, the Cu 2p core-level spectrum typically shows two main peaks, Cu 2p₃/₂ and Cu 2p₁/₂, at binding energies that indicate a Cu(I) state. rsc.orgmdpi.com The binding energies for Cu 2p₃/₂ in Cu₃P are reported to be around 932.78 eV to 932.9 eV, while the Cu 2p₁/₂ peak appears near 952.88 eV. mdpi.comosti.gov The absence of strong satellite peaks, which are characteristic of Cu(II), further confirms the presence of the Cu(I) oxidation state, consistent with the closed-shell d¹⁰ configuration. acs.orgmdpi.com
The P 2p spectrum provides complementary information. It is typically resolved into P 2p₃/₂ and P 2p₁/₂ components, with binding energies around 129.6 eV and 130.5 eV, respectively, which are characteristic of the phosphide (P³⁻) state in a metal phosphide. rsc.orgresearchgate.net A higher binding energy peak around 134.2 eV can also be observed, which is often attributed to surface oxidation, indicating the formation of P-O bonds when the material is exposed to air. rsc.orgmdpi.com
XPS analysis is also critical in studying composite materials containing Cu₃P. For instance, in Cu₃P@Ti₃C₂Tₓ composites, XPS analysis verifies the formation of Ti─O─P bonds, which enhance charge transportation and improve electrode kinetics. nih.gov The technique can also differentiate Cu₃P from other copper phases like metallic copper (Cu⁰), copper(I) oxide (Cu₂O), and copper(II) oxide (CuO), as their binding energies and spectral features differ. osti.govrutgers.edu For example, CuO is identified by a Cu 2p₃/₂ peak at a higher binding energy (around 934.8 eV) and strong Cu²⁺ satellite features. osti.govrutgers.edu
Table 1: Representative XPS Binding Energies for this compound and Related Copper Species
| Species | Core Level | Binding Energy (eV) | Reference |
|---|---|---|---|
| Cu₃P | Cu 2p₃/₂ | 932.9 | osti.gov |
| Cu₃P | Cu 2p₃/₂ | 932.78 | mdpi.com |
| Cu₃P | Cu 2p₁/₂ | 952.88 | mdpi.com |
| Cu₃P | P 2p₃/₂ | 129.6 | rsc.orgresearchgate.net |
| Cu₃P | P 2p₁/₂ | 130.5 | rsc.orgresearchgate.net |
| P-O (surface) | P 2p | 134.2 | mdpi.com |
| Cu₂O | Cu 2p₃/₂ | 932.20–932.80 | rutgers.edu |
| CuO | Cu 2p₃/₂ | ~934.8 | osti.govrutgers.edu |
| Cu⁰ | Cu 2p₃/₂ | 932.50–933.10 | rutgers.edu |
Vibrational and Electronic Spectroscopies for this compound Research
Vibrational and electronic spectroscopies are essential for probing the bonding, molecular structure, and electronic transitions in materials.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is primarily used to identify functional groups and molecular structures. In the context of this compound research, FTIR is often applied to characterize the ligands in tricopper complexes or to detect surface species and changes after chemical or electrochemical reactions. For example, in studies of tricopper clusters used as catalysts, FTIR can confirm the stability of the complex by showing that the characteristic peaks of the ligands remain unchanged after the catalytic process. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within a material. For tricopper complexes, this technique is crucial for studying their electronic structure, particularly the intervalence charge-transfer (IVCT) bands in mixed-valence systems. rsc.orgrsc.orgnih.gov These bands are a hallmark of electron delocalization between metal centers in different oxidation states.
For example, a mixed-valence Cu(II)Cu(I)Cu(I) hydroxo cluster exhibits two broad IVCT bands with absorption maxima around 680 nm and 850 nm. rsc.orgnih.gov A related Cu(II)Cu(II)Cu(I) cluster shows similar bands at approximately 655 nm and 790 nm. rsc.orgnih.gov The presence and position of these bands provide direct evidence of the mixed-valence nature and the electronic communication between the copper ions. Furthermore, UV-Vis spectroscopy has been used to monitor the reactions of tricopper clusters, such as their interaction with O₂ or their step-wise oxidation and reduction, by observing changes in the absorption spectra. rsc.orgacs.orgrsc.org While these studies focus on molecular tricopper clusters, the insights gained are relevant to understanding the electronic properties of copper atoms in various coordination environments, including those in solid-state materials like Cu₃P.
Table 2: UV-Vis Absorption Maxima for Various Tricopper Complexes
| Tricopper Complex Oxidation State | Absorption Maxima (λmax) | Reference |
|---|---|---|
| Cu(II)Cu(I)Cu(I)(μ₃-OH) | 680 nm, 850 nm | rsc.orgnih.gov |
| Cu(II)Cu(II)Cu(I)(μ₃-OH) | 655 nm, 790 nm | rsc.orgnih.gov |
| Bis(μ-oxo)tricopper [Cu₃O₂]³⁺ | 328 nm, 420 nm, 590 nm | researchgate.net |
| Bis(μ₃-oxo) trinuclear Cu(II,II,III) | 330 nm, 535 nm, 630 nm | researchgate.net |
| Fully oxidized Cu(II)Cu(II)Cu(II) | 690 nm | acs.org |
Magnetic Resonance Techniques in Tricopper Cluster Studies
Magnetic resonance techniques are indispensable for investigating the magnetic and electronic properties of paramagnetic species, such as copper(II)-containing complexes.
Electron Paramagnetic Resonance (EPR) Spectroscopy of Tricopper Complexes
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive method for studying materials with unpaired electrons. It is extensively used to characterize tricopper clusters containing Cu(II) ions (a d⁹ system with one unpaired electron). EPR spectra provide detailed information about the electronic ground state, the geometry of the copper sites, and the nature of magnetic interactions between copper centers. mdpi.comacs.org
In mixed-valence tricopper clusters, such as a valence-localized Cu(II)Cu(I)Cu(I) complex, the EPR spectrum can confirm the presence of a single unpaired electron interacting with one copper nucleus. nih.gov A typical rhombic signal with g-values of gₓ = 2.25, gᵧ = 2.14, and g₂ = 2.01, and a hyperfine coupling constant A₂(Cu) of 146 MHz, suggests that the unpaired electron resides in a d(z²) orbital, consistent with a trigonal bipyramidal geometry at the Cu(II) center. nih.gov
For trinuclear Cu(II) complexes where all three copper ions are in the +2 oxidation state, magnetic coupling between the ions leads to complex EPR spectra. These systems can exhibit a total spin state of S = 1/2 or S = 3/2. The analysis of these spectra, often in combination with magnetic susceptibility measurements, reveals the nature (ferromagnetic or antiferromagnetic) and magnitude of the exchange interactions. researchgate.netmdpi.com For instance, triangular tricopper(II) complexes with strong antiferromagnetic coupling often display high-field signals (g < 2.0) at low temperatures, which is a signature of antisymmetric exchange interactions operative in systems with lower than equilateral symmetry. acs.orgnih.gov
Table 3: Selected EPR Parameters for Tricopper Complexes
| Complex Type | Key EPR Finding | g-Values | Hyperfine Coupling (A) | Reference |
|---|---|---|---|---|
| Cu(II)Cu(I)Cu(I)(μ₃-OH) | Rhombic signal, localized Cu(II) | gₓ = 2.25, gᵧ = 2.14, g₂ = 2.01 | A₂(Cu) = 146 MHz | nih.gov |
| [Cu₃(μ₃-S)L]⁻ | Isotropic ten-line absorption | g ≈ 2.095 | A ≈ 33 G | nih.govufl.edu |
| Triangular Tricopper(II) | High-field signals from antisymmetric exchange | g < 2.0 (at low temp) | - | acs.orgnih.gov |
| Cu₃(II/II/III) bis-μ-oxo core | S=1 ground state, Δmₛ = 2 transition | D = 0.751 cm⁻¹ (Zero-field splitting) | - | researchgate.net |
Thermal Analysis Methods for this compound Precursors
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are crucial for studying the thermal stability and decomposition pathways of precursor compounds used in the synthesis of this compound and other copper-based materials. nih.gov TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information about decomposition temperatures, the nature of volatile byproducts, and the composition of the final residue. nih.govresearchgate.net
In the synthesis of metal phosphides, various chemical precursors are employed, and their thermal behavior dictates the conditions required for successful material formation. For example, the thermal properties of phosphite (B83602) copper(I) trifluoroacetates have been studied by TGA to evaluate their potential as precursors for Chemical Vapor Deposition (CVD) of copper films. researchgate.net The analysis reveals that these complexes decompose through processes like phosphite elimination and decarboxylation. researchgate.net
Similarly, metal-organic frameworks (MOFs), such as Cu-BTC ([Cu₃(C₉H₃O₆)₂]), can serve as precursors for the synthesis of Cu₃P. TGA of Cu-BTC reveals distinct weight loss steps corresponding to the removal of adsorbed water, coordinated water, and finally, the decomposition of the organic linker framework, ultimately leading to a copper-containing residue that can be further processed. sciencepublishinggroup.com The study of the thermal decomposition of various organometallic dendrimers and other complexes provides essential data for designing synthetic routes to materials like Cu₃P, ensuring the formation of the desired phase and purity. csic.esscirp.org
Table 4: Thermal Analysis Data for Selected Copper Compound Precursors
| Precursor Compound | Technique | Key Findings | Final Residue | Reference |
|---|---|---|---|---|
| [Cu₃(C₉H₃O₆)₂]·3H₂O{18H₂O} (Cu-BTC MOF) | TGA | First weight loss of 23.63% (18H₂O) up to 110 °C; second loss of 10.33% (3H₂O) up to 180 °C; framework decomposition starts at 300 °C. | CuO | sciencepublishinggroup.com |
| Phosphite copper(I) trifluoroacetates | TGA | Decompose via phosphite elimination, decarboxylation, and dealkylation. | Copper | researchgate.net |
| [Ni₂Cu(HL)₂(OH)₂(H₂O)₄]·H₂O (Orotic acid complex) | TGA/DTA | Multiple exothermic decomposition steps between 80 °C and 360 °C. | 2NiO + CuO | scirp.org |
| CuS | High-Temp XRD | Converts to Cu₂S at 600 °C in vacuum; converts to CuO at 800 °C in air. | Cu₂S or CuO | rsc.org |
Electrochemical Applications and Mechanism Studies of Tricopper Phosphide
Tricopper Phosphide (B1233454) in Electrochemical Energy Storage Systems
The demand for high-performance energy storage devices has driven the exploration of novel electrode materials. Tricopper phosphide has shown considerable promise in this area, particularly for hybrid supercapacitors, due to its superior metalloid characteristics and decent electrical conductivity. frontiersin.org
Hybrid Supercapacitor Device Development and Performance Evaluation
Hybrid supercapacitors (HSCs) that utilize Cu₃P-based electrodes have been a key area of development. These devices aim to bridge the performance gap between traditional electric double-layer capacitors (EDLCs) and batteries. frontiersin.org
One approach involves the synthesis of Cu₃P nanotube (NT) arrays directly on copper foil. An asymmetric supercapacitor using a Cu₃P NT negative electrode and a carbon nanotube (CNT) positive electrode delivered a high energy density of 44.6 Wh kg⁻¹ and a power density of 17 kW kg⁻¹. acs.org This device also demonstrated good stability, retaining over 81.9% of its specific capacitance after 5000 cycles. acs.org
Another strategy involves creating heterostructures to enhance performance. For instance, a Co(PO₃)₂/Cu₃P heterostructure exhibited a high capacitance of 787.1 F g⁻¹ at 1.0 A g⁻¹ and maintained 78.4% of its capacitance at a high current density of 20.0 A g⁻¹. acs.org An asymmetric supercapacitor using this material as the positive electrode achieved an energy density of 39.8 Wh kg⁻¹ at a power density of 936.7 W kg⁻¹. acs.org Similarly, a CoP/Cu₃P heterostructured nanoplate delivered an energy density of 28.6 Wh kg⁻¹ at a power density of 775.0 W kg⁻¹ in an asymmetric device. researchgate.net
The integration of Cu₃P with carbonaceous materials has also proven effective. A nanohybrid of hexagonal Cu₃P platelets and three-dimensional graphene (Cu₃P@3DG) exhibited a specific capacitance of 1,095.85 F/g at a scan rate of 10 mV/s. frontiersin.orgnih.gov An asymmetric supercapacitor (ASC) fabricated with this hybrid material as the cathode and activated carbon as the anode showed a specific capacity of 108.78 F/g, an energy density of 8.23 Wh/kg, and a power density of 439.6 W/kg, along with excellent cycling stability over 5,500 cycles. frontiersin.orgresearchgate.net
A self-assembled ordered this compound (Cu₃P) nanorod array grown on copper foam delivered a specific capacity of 664 mAh/g and demonstrated ultra-long cycling stability over 15,000 cycles. researchgate.net Furthermore, a hybrid supercapacitor with a 3D urchin-like nanostructured Cu₃P–CoP cathode demonstrated a high specific capacity of 2392 C g⁻¹ and excellent capacity retention. acs.org The assembled device delivered a high energy density of 129.15 Wh kg⁻¹ and a power density of 66.4 kW kg⁻¹. acs.org
Table 1: Performance of this compound-Based Hybrid Supercapacitors
| Electrode Material | Device Configuration | Specific Capacitance/Capacity | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹ or kW kg⁻¹) | Cycle Stability |
|---|---|---|---|---|---|
| Cu₃P Nanotubes acs.org | Cu₃P NT (-) // CNT (+) | - | 44.6 | 17,000 | 81.9% after 5000 cycles |
| Co(PO₃)₂/Cu₃P acs.org | Co(PO₃)₂/Cu₃P (+) // AC | 787.1 F g⁻¹ at 1.0 A g⁻¹ | 39.8 | 936.7 | Satisfactory |
| CoP/Cu₃P researchgate.net | CoP/Cu₃P (+) // AC | 734.2 F g⁻¹ at 1.0 A g⁻¹ | 28.6 | 775.0 | Excellent |
| Cu₃P@3DG frontiersin.orgresearchgate.net | Cu₃P@3DG // AC | 108.78 F g⁻¹ | 8.23 | 439.6 | 96% coulombic efficiency after 5,500 cycles |
| Ordered Cu₃P Nanorods researchgate.net | Cu₃P nanorods on Cu foam | 664 mAh/g at 6 A/g | - | - | >15,000 cycles |
| Cu₃P–CoP Urchins acs.org | CCP//ACE HSC | 284.5 C g⁻¹ at 10 A g⁻¹ | 129.15 | 66,400 | 92.3% after 10,000 cycles |
Electrode Material Design for Enhanced Energy Storage
The design of the electrode material is crucial for maximizing the energy storage capabilities of Cu₃P. A key strategy is the creation of self-supported nanostructures, which eliminates the need for binders and improves electrical conductivity.
Self-supported Cu₃P nanowires on copper foam (Cu₃P NWs/CF) have been developed as efficient electrodes. nih.gov This design, achieved through a two-step process of electrodeposition and phosphating, results in a unique nanostructure that enhances catalytic performance. nih.gov The direct growth of these nanowires on a conductive substrate ensures good electrical contact and mechanical stability. nih.gov This approach has been shown to be scalable for producing large-area electrodes. nih.govrsc.org
The morphology of the nanostructures plays a significant role. For instance, converting smooth Cu(OH)₂ nanowires into rough and porous Cu₃P nanowires increases the contact area between the electrolyte and the catalyst, which can facilitate the release of gas bubbles and enhance catalytic activity. rsc.org
This compound as an Electrocatalyst
This compound has demonstrated significant potential as a cost-effective electrocatalyst for several key electrochemical reactions, including the oxygen reduction reaction (ORR), hydrogen evolution reaction (HER), and oxygen evolution reaction (OER). nih.govresearchgate.net
Oxygen Reduction Reaction (ORR) Electrocatalysis by this compound
The ORR is a critical reaction in fuel cells and metal-air batteries. gxnu.edu.cn Cu₃P-based materials have emerged as promising non-precious metal catalysts for this reaction.
In alkaline media, Cu₃P has shown better activity for ORR compared to its counterpart, CuP₂. mdpi.com A study of Cu₃P/C and CuP₂/C revealed that 25 wt% Cu₃P/C outperformed CuP₂/C with a higher onset potential (0.72 V vs. 0.7 V) and half-wave potential (0.60 V vs. 0.58 V). mdpi.com Koutecky–Levich analysis suggested that both materials favor a 2-electron transfer pathway to produce hydrogen peroxide. mdpi.com
Creating heterostructures is a key strategy to boost ORR performance. A Cu₃P/MoP electrocatalyst supported on hollow-porous-carbon nanospheres (Cu₃P/MoP@C) exhibited exceptional activity and durability in alkaline media, outperforming benchmark Pt/C catalysts. gxnu.edu.cn The enhanced performance is attributed to charge transfer between the Cu₃P and MoP species and the large specific surface area of the support. gxnu.edu.cn This catalyst, when used in a Zinc-air battery, demonstrated a large power density of 156 mW cm⁻² and superb stability over 231 hours. gxnu.edu.cn
Similarly, a Cu₃P/TiO₂ hybrid catalyst anchored on 3D hollow mesoporous N-doped carbon nanospheres (Cu₃P/TiO₂@NC) showed robust electrocatalytic activity. gxnu.edu.cn Density functional theory (DFT) calculations indicated that the electronic interaction between Cu₃P and TiO₂ promotes charge transfer and reduces the free energies of oxygen-containing intermediates, leading to faster ORR kinetics. gxnu.edu.cn This catalyst achieved a high power density of 182.9 mW cm⁻² in a Zn-air battery and excellent cyclability over 220 hours. gxnu.edu.cn
Hydrogen Evolution Reaction (HER) Electrocatalysis by this compound
This compound is an excellent electrocatalyst for the HER, a key process in water electrolysis for hydrogen production. nih.govmdpi.com
In acidic solutions, a self-supported Cu₃P nanobush grown on a copper mesh exhibited superior HER activity, achieving a current density of 10 mA cm⁻² at an overpotential of 120 mV with a Tafel slope of 72 mV dec⁻¹. nih.govresearchgate.net Another self-supported Cu/Cu₃P nanoarray catalyst displayed a low onset overpotential of 96 mV and a Tafel slope of 131 mV dec⁻¹ in an acidic solution. mdpi.com The unique nanoarray architecture provides more active sites and facilitates the diffusion of products. mdpi.com
In alkaline solutions, Cu₃P also shows good catalytic activity. The Cu₃P nanobush catalyst required an overpotential of 252 mV to achieve a current density of 10 mA cm⁻². nih.gov The formation of heterostructures can significantly enhance HER performance in alkaline media. For example, a Cu₃P–Ni₂P hybrid hexagonal nanosheet array on Ni foam (Cu₃P–Ni₂P/NF) required an overpotential of only 103 mV to drive a current density of 10 mA cm⁻², which was significantly lower than that of individual Ni₂P/NF (150 mV) and Cu₃P/NF (203 mV). acs.org The synergistic effect at the heterostructure interface is credited for this enhancement. acs.org Doping Cu₃P with other elements is another effective strategy. A Ru-doped Cu₃P catalyst (Ru-Cu₃P/CF) exhibited a low overpotential of 95.6 mV at 10 mA cm⁻², a significant improvement over undoped Cu₃P/CF. xmu.edu.cn
Table 2: Performance of this compound-Based HER Electrocatalysts
| Catalyst | Electrolyte | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) |
|---|---|---|---|
| Cu₃P Nanobush/Cu nih.gov | 0.5 M H₂SO₄ | 120 | 72 |
| Cu₃P Nanobush/Cu nih.gov | 1.0 M KOH | 252 | 150 |
| Cu/Cu₃P Nanoarray mdpi.com | Acidic solution | - (Onset overpotential 96 mV) | 131 |
| Cu₃P–CoP/CC rsc.org | 0.5 M H₂SO₄ | 59 | - |
| Cu₃P–Ni₂P/NF acs.org | 1 M KOH | 103 | - |
| Ru-Cu₃P/CF xmu.edu.cn | Alkaline | 95.6 | 73.6 |
| Cu₃P-NW/CF nih.gov | 1.0 M KOH | 60 | - |
Oxygen Evolution Reaction (OER) Electrocatalysis by this compound
A self-supported Cu₃P nanowire electrode on Cu foam (Cu₃P NWs/CF) demonstrated excellent OER performance in 1.0 M KOH solution, requiring an overpotential of 327 mV to deliver a current density of 20 mA cm⁻². nih.govrsc.org This electrode also showed remarkable stability, operating for 22 hours at 20 mA cm⁻² without significant degradation. nih.govrsc.org The unique nanostructure and stable electrode construction are key to this high efficiency and stability. nih.govrsc.org
In a bifunctional application, a Cu₃P nanobush catalyst grown on a copper mesh was shown to be active for both HER and OER in basic electrolytes. For the OER, it achieved a current density of 10 mA cm⁻² at an overpotential of 380 mV. nih.gov Another study using Cu₃P nanoparticles reported an overpotential of 450 mV to achieve 10 mA cm⁻² for the OER, with a Tafel slope of 63 mV dec⁻¹, suggesting fast reaction kinetics. researchgate.net
Table 3: Performance of this compound-Based OER Electrocatalysts
| Catalyst | Electrolyte | Overpotential @ specified current density (mV) | Stability |
|---|---|---|---|
| Cu₃P NWs/CF nih.govrsc.org | 1.0 M KOH | 327 @ 20 mA cm⁻² | Stable for 22 h at 20 mA cm⁻² |
| Cu₃P Nanobush/Cu nih.gov | Basic electrolyte | 380 @ 10 mA cm⁻² | - |
| Cu₃P NPs researchgate.net | - | 450 @ 10 mA cm⁻² | - |
| Cu₃P/C & CuP₂/C mdpi.com | 0.1 M HCl | ~1.58 V vs. RHE (onset) | - |
| Cu₃P/C & CuP₂/C mdpi.com | 0.1 M NaOH | CuP₂ performed better than Cu₃P | - |
Mechanistic Electrochemical Investigations of this compound Activity
The electrochemical activity of this compound (Cu₃P) is a subject of intensive research, driven by its promising performance in various applications. Understanding the fundamental mechanisms that govern its behavior is crucial for optimizing its properties and designing more efficient devices. These investigations often involve a combination of advanced electrochemical techniques and theoretical modeling to probe the intricate processes occurring at the electrode-electrolyte interface.
Proton-Coupled Electron Transfer Processes in Tricopper Systems
Proton-coupled electron transfer (PCET) is a fundamental process in many chemical and biological reactions, where an electron and a proton are transferred in a concerted or stepwise manner. In the context of tricopper systems, PCET is critical for understanding how these materials can facilitate multi-electron reactions, such as the oxygen reduction reaction (ORR) and water splitting, by avoiding the formation of high-energy intermediates. acs.orgfrontiersin.org
Research on synthetic tricopper cluster complexes, which serve as models for the active sites in multicopper oxidases (MCOs), has provided significant insights into PCET mechanisms. nih.gov These enzymes utilize a trinuclear copper cluster to carry out the four-electron, four-proton reduction of dioxygen to water. nih.gov Synthetic models have successfully replicated key aspects of this process, demonstrating that the tricopper cluster can access multiple oxidation and protonation states. acs.orgnih.gov
Role of Metal-Metal Cooperativity in Electrocatalysis
Metal-metal cooperativity, where multiple metal centers in a catalyst work in concert, is a key principle for enhancing catalytic activity and selectivity. researchgate.net In tricopper systems, the proximity of the copper atoms allows them to synergistically participate in substrate binding and electron transfer, a mechanism distinct from the action of isolated mononuclear sites. researchgate.netresearchgate.net
This cooperative effect has been demonstrated in dinuclear and trinuclear copper complexes designed to mimic the T3 and trinuclear copper cluster (TNC) sites of multicopper oxidases. researchgate.netchemrxiv.org By enforcing a close proximity between copper centers using a rigid ligand scaffold, these complexes show significant ORR activity, whereas similar systems with more flexibility that allow the copper centers to move apart lose their activity. researchgate.netchemrxiv.org This cooperativity leads to an improved selectivity for the desired four-electron reduction of oxygen to water and is achieved by stabilizing key reaction intermediates between the copper centers. researchgate.netresearchgate.net
In the broader context of transition metal phosphides (TMPs), a cooperative effect between the transition metal and phosphorus atoms is considered crucial for their catalytic performance in reactions like the hydrogen evolution reaction (HER). mdpi.comnih.gov The metal atoms and phosphorus atoms can act as hydride-acceptor and proton-acceptor sites, respectively, facilitating the reaction steps. mdpi.com For this compound, it is hypothesized that the three copper centers can act cooperatively to bind substrates and facilitate multi-electron transfer processes, enhancing its electrocatalytic efficiency beyond what would be expected from a simple collection of individual copper atoms. researchgate.netfrontiersin.org
Cyclic Voltammetry and Galvanostatic Charge/Discharge Studies in this compound Systems
Cyclic voltammetry (CV) and galvanostatic charge/discharge (GCD) are fundamental electrochemical techniques used to characterize the performance and understand the reaction kinetics of electrode materials like this compound. frontiersin.orgnih.gov
CV studies on Cu₃P electrodes typically show distinct redox peaks, which provide information about theFaradaic reactions occurring at different potentials. frontiersin.org For example, in supercapacitor applications, CV curves of Cu₃P often exhibit well-defined peaks, indicating pseudocapacitive behavior arising from reversible redox reactions at the electrode surface. acs.org The shape and separation of these peaks can indicate the reversibility of the reactions. The current response at various scan rates is analyzed to determine whether the charge storage mechanism is diffusion-controlled or surface-controlled (capacitive). frontiersin.orgnih.gov
Galvanostatic charge/discharge (GCD) measurements complement CV data by evaluating the material's capacity and efficiency at constant currents. frontiersin.org The GCD curves for Cu₃P often display plateaus that correspond to the redox reactions observed in the CV scans. frontiersin.orgresearchgate.net The length of these plateaus at a specific current density is directly related to the material's specific capacity. These studies are crucial for evaluating the performance of Cu₃P in energy storage systems like supercapacitors and batteries. frontiersin.orgdb-thueringen.de For instance, Cu₃P used as an anode for lithium-ion batteries undergoes conversion and alloying reactions during discharge and charge, which are studied in detail using these techniques. researchgate.net
| System/Application | Key Findings from CV | Key Findings from GCD | Reference |
|---|---|---|---|
| Cu₃P Platelets for Supercapacitors | Prominent redox peaks indicating pseudocapacitive nature. | Non-linear charge-discharge curves with plateaus corresponding to redox reactions. | frontiersin.org |
| Cu₃P Nanobush for Water Splitting (HER) | Onset potential of -44 mV vs RHE; analysis of stability over 1000 cycles showed minimal current density decrease. | Used for chronoamperometry (constant potential) to show sustained current density over 9 hours. | nih.gov |
| Cu₃P/Cu@CNHO for Li-ion Batteries | Redox peaks at ~0.75 V (reduction) and ~1.25 V (oxidation) related to conversion and alloying reactions with Li⁺. | Initial discharge/charge capacity of 2196.4 and 1762.3 mAh g⁻¹ at 100 mA g⁻¹. | researchgate.net |
| Cu₃P Nanowires for Urea (B33335) Oxidation | Compared urea oxidation reaction (UOR) and oxygen evolution reaction (OER), showing more favorable kinetics for UOR. | Not the primary technique; Tafel plots derived from LSV were used to compare kinetics. | mdpi.com |
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Analysis
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the kinetics of electrochemical processes at the electrode-electrolyte interface. nih.govmdpi.com By applying a small AC potential perturbation over a range of frequencies, EIS can deconvolve various contributions to the total impedance, such as solution resistance (Rs), charge transfer resistance (Rct), and diffusion-related impedance. nih.govresearchgate.net
For this compound electrodes, EIS is commonly used to analyze the efficiency of charge transfer. frontiersin.orgnih.gov The results are often presented as a Nyquist plot, which graphs the imaginary part of impedance against the real part. A typical Nyquist plot for a Faradaic process shows a semicircle at high frequencies followed by a straight line at low frequencies. The diameter of the semicircle is equal to the charge transfer resistance (Rct), which is inversely proportional to the rate of the redox reaction. mdpi.com A smaller Rct value signifies faster charge transfer kinetics and better electrode performance. frontiersin.orgnih.gov
In studies of Cu₃P for supercapacitors and electrocatalysis, EIS has confirmed its low charge transfer resistance, which contributes to its high performance. frontiersin.orgmdpi.com For example, when Cu₃P is combined with conductive materials like graphene, the Rct is often significantly reduced, indicating that the composite structure facilitates more efficient electron transport to the active sites. frontiersin.org The technique is also invaluable for studying the stability of the electrode, as changes in the Nyquist plot after prolonged cycling can indicate degradation or passivation of the surface. nih.govnih.gov
| Electrode System | Application | Measured Rct (Ω) | Significance | Reference |
|---|---|---|---|---|
| Cu₃P@3DG-graphite | Supercapacitor | ~1.2 | Low resistance indicates fast charge transfer, enhanced by 3D graphene. | frontiersin.org |
| Bare Cu₃P platelets | Supercapacitor | ~3.5 | Higher resistance compared to the composite, showing the benefit of the graphene support. | frontiersin.org |
| Cu₃P NB/Cu | Hydrogen Evolution | Decreases with increasing overpotential | Demonstrates that charge transfer becomes more facile as the driving force for the reaction increases. | nih.gov |
| Cu₃P/CF | Nitrate (B79036) Reduction | Lower Rct than bare copper foam (CF) | Shows Cu₃P coating enhances electron transfer kinetics for nitrate reduction. | nih.gov |
This compound in Advanced Electrochemical Sensing Platforms
The unique electronic and catalytic properties of this compound also make it a candidate material for the development of advanced electrochemical sensors. researchgate.net Its ability to facilitate electron transfer and catalyze redox reactions can be harnessed to detect a variety of analytes with high sensitivity and selectivity. The development of nanostructured Cu₃P, such as nanotubes and nanowires, further enhances its potential in sensing applications by providing a high surface area and an abundance of active sites. acs.orgmdpi.com
Development of this compound-Based Electrochemical Sensors for Chiral Detection
Chiral detection, the ability to distinguish between enantiomers (mirror-image isomers) of a chiral molecule, is of paramount importance in the pharmaceutical, food, and chemical industries. Electrochemical methods for chiral recognition are attractive due to their potential for high sensitivity, simplicity, and low cost. The development of such sensors relies on creating a chiral environment at the electrode surface.
While the use of this compound itself for chiral detection is an emerging area, its structural and electronic properties suggest significant potential. The core principle involves modifying the Cu₃P electrode with a chiral selector or utilizing the inherent chirality of a specifically synthesized Cu₃P-based composite. The defined arrangement of copper atoms in the phosphide lattice could serve as a scaffold for creating specific binding pockets.
The development of such sensors can draw inspiration from chiral coordination polymers and plasmonic biosensors. researchgate.netucf.edu For instance, coordination polymers formed from trinuclear metal units have been shown to create chiral structures capable of enantiomeric resolution. researchgate.net It is conceivable that the surface of a Cu₃P electrode could be functionalized with chiral ligands, such as amino acids or tartrates, which would coordinate to the copper centers. The resulting chiral interface could then interact differently with the two enantiomers of a target analyte, leading to a distinguishable electrochemical signal (e.g., a change in peak current or potential in cyclic voltammetry).
Furthermore, research into photoelectrochemical (PEC) chiral sensing provides another avenue. researchgate.net Some PEC platforms use chiral polymers that exhibit a change in photocurrent upon interaction with a specific enantiomer. researchgate.net Given that copper phosphide is a semiconductor with a narrow bandgap, it is a photoactive material. researchgate.net A composite of Cu₃P with a chiral selector could potentially form a photoelectrochemical sensor where the photocurrent response is modulated by the enantiomer-specific binding event. These strategies represent a promising direction for creating novel Cu₃P-based electrochemical sensors for the challenging task of chiral detection.
Photocatalytic and Photoelectrochemical Research on Tricopper Phosphide
Tricopper Phosphide (B1233454) for Solar Energy Conversion and Hydrogen Production
Tricopper phosphide (Cu₃P), a p-type semiconductor with a narrow band gap, has garnered significant attention for its potential in solar energy applications. researchgate.netnih.gov Its properties make it a promising, earth-abundant material for photocatalysis, particularly for converting solar energy into chemical fuel, such as hydrogen. researchgate.netnih.gov The use of Cu₃P as a catalyst for the hydrogen evolution reaction (HER) is a highly investigated area of research. nih.gov
The design of efficient photocathodes is crucial for photoelectrochemical (PEC) water splitting to produce hydrogen. rsc.orgepfl.ch Cu₃P has been successfully integrated into photocathode designs to enhance performance. One notable design involves fabricating a p-Cu₃P/n-Cu₂O heterostructure directly on copper foil. researchgate.net This is achieved through a process of electro-oxidation and phosphidation to create a Cu₃P micro-rod array covered by a thin layer of cuprous oxide (n-Cu₂O). researchgate.net This heterostructural photocathode demonstrates efficient charge separation and low charge transfer resistance, achieving a photocurrent of 430 μA cm⁻², a value greater than that of other transition metal phosphide materials. researchgate.net
Another approach involves the synthesis of Cu₃P nanotube (NT) arrays, which can be used as the negative electrode in energy storage systems. acs.org These nanostructures are typically created via a two-step process of electro-oxidation and phosphidation on copper foil. acs.org Such designs leverage the unique morphological and electronic properties of Cu₃P to facilitate electrochemical processes. acs.org While much research focuses on improving the charge transfer between the electrode and the electrolyte, modifying the hetero-interface between the photoactive semiconductor and the conducting substrate is also a key area of development. researchgate.net
Creating heterojunctions by combining Cu₃P with other semiconductors is a highly effective strategy to boost photocatalytic activity. rsc.org These structures enhance the separation and transfer of photogenerated charge carriers, which is a critical limiting factor in photocatalysis. researchgate.netrsc.org Recent studies show increased photocatalytic activity when p-type Cu₃P is combined with n-type semiconductors to form a p-n heterojunction. researchgate.netnih.gov
Several Cu₃P-based heterojunctions have been developed for enhanced hydrogen production:
Cu₃P/g-C₃N₄: A p-n heterojunction formed by coupling p-type Cu₃P with n-type graphitic carbon nitride (g-C₃N₄) significantly accelerates charge separation and transfer. researchgate.net The optimized composite exhibits 95 times higher photocatalytic hydrogen generation activity compared to bare g-C₃N₄. researchgate.net
Cu-Cu₃P/TiO₂: A ternary composite of Copper (Cu), Cu₃P, and Titanium dioxide (TiO₂) was fabricated using an in-situ hydrothermal method. bohrium.com This material benefits from the synergistic effect of a Schottky junction (Cu/TiO₂) and a p-n heterojunction (Cu₃P/TiO₂), leading to a superior H₂ evolution rate of 6915.7 μmol g⁻¹ h⁻¹. bohrium.com
Cu₃P/TiO₂: A Z-scheme heterojunction using Cu₃P nanosheets and TiO₂ was fabricated to achieve UV-vis light harvesting. bohrium.com This design enriches photo-excited electrons on the Cu₃P nanosheets for hydrogen evolution, resulting in a hydrogen evolution rate of 607.5 µmol h⁻¹ g⁻¹, which is 30.4 times higher than that of bare TiO₂. bohrium.com
Cu₃P/ZnIn₂S₄: A p-n heterojunction formed between p-type Cu₃P and n-type Zinc Indium Sulfide (B99878) (ZnIn₂S₄) favors the migration and separation of charge carriers. acs.org The optimized composite achieves a hydrogen production rate of 5466 μmol·g⁻¹·h⁻¹, which is 1.7 times greater than that of pure ZnIn₂S₄. acs.org
Table 1: Performance of Various Cu₃P-Based Heterojunctions for Photocatalytic Hydrogen Evolution
| Heterojunction Catalyst | Junction Type | H₂ Evolution Rate | Enhancement Factor | Reference |
|---|---|---|---|---|
| Cu₃P/g-C₃N₄ | p-n | - | 95x vs. g-C₃N₄ | researchgate.net |
| Cu-Cu₃P/TiO₂ | p-n & Schottky | 6915.7 μmol g⁻¹ h⁻¹ | 16.6x vs. pure TiO₂ | bohrium.com |
| Cu₃P/TiO₂ | Z-scheme | 607.5 μmol h⁻¹ g⁻¹ | 30.4x vs. bare TiO₂ | bohrium.com |
Environmental Remediation Applications of this compound Photocatalysts
The design of advanced semiconductor photocatalysts is an effective approach for environmental remediation. researchgate.netorinrt.com Advanced Oxidation Processes (AOPs), which utilize highly reactive species to degrade organic pollutants, are a key technology in this field. encyclopedia.pubresearchgate.net Cu₃P has emerged as a promising catalyst for these applications. rsc.org
Cu₃P-based catalysts have demonstrated high efficiency in the degradation of various organic pollutants through AOPs. rsc.orgopenarchives.gr These processes often leverage the in-situ generation of reactive oxygen species (ROS) by activating dissolved dioxygen, which is an economical and environmentally friendly route. rsc.org
Notable applications include:
Degradation of Sulfamethoxazole (SMX): A hybrid nanomaterial of copper phosphide and phosphorus (Cu₃P/P) acts as a highly effective catalyst for the degradation of the antibiotic SMX in neutral aqueous solutions. rsc.orgrsc.org This system achieves 100% degradation of SMX within 10 minutes without the need for additional oxidants or external energy. rsc.org
Degradation of Broad-Spectrum Antibiotics: A novel p-n-n heterojunction photocatalyst, Cu₃P-ZnSnO₃-g-C₃N₄, was developed for the photodegradation of multiple antibiotics under visible light. researchgate.net This catalyst showed high degradation rates for tetracycline (B611298) (98.45%), oxytetracycline (B609801) (54.71%), chlortetracycline (B606653) (63.52%), and ciprofloxacin (B1669076) (87.57%). researchgate.net
Degradation of Methylene Blue (MB): A ternary nanocomposite, Cu₃P/Zn₀.₈Cd₀.₂S/g-C₃N₄, exhibited superior photocatalytic efficiency for the degradation of MB dye. researchgate.net It achieved 95.64% degradation of MB within 180 minutes under visible light irradiation. researchgate.net
Table 2: Environmental Remediation Performance of Cu₃P-Based Catalysts
| Catalyst | Pollutant | Degradation Efficiency | Conditions | Reference |
|---|---|---|---|---|
| Cu₃P/P | Sulfamethoxazole | 100% in 10 min | Neutral solution, no external energy | rsc.org |
| Cu₃P-ZnSnO₃-g-C₃N₄ | Tetracycline | 98.45% | Visible light | researchgate.net |
| Cu₃P-ZnSnO₃-g-C₃N₄ | Ciprofloxacin | 87.57% | Visible light | researchgate.net |
The effectiveness of Cu₃P in AOPs stems from its ability to spontaneously activate ambient dioxygen (O₂) in aqueous environments to generate a cascade of ROS. rsc.orgnih.gov This process does not require external energy inputs like light or heat. rsc.orgrsc.org
The mechanism proceeds through the following steps:
Superoxide (B77818) Radical Generation: The Cu₃P/P hybrid material first reduces dioxygen to generate superoxide radicals (O₂˙⁻). rsc.orgrsc.org
Hydrogen Peroxide Formation: The newly formed superoxide radicals (O₂˙⁻) react with water to produce hydrogen peroxide (H₂O₂). rsc.orgrsc.org
Hydroxyl Radical Generation: The in situ generated H₂O₂ then undergoes a Fenton-like reaction with Cu(I) species present on the surface of the Cu₃P catalyst to generate highly reactive hydroxyl radicals (˙OH). rsc.orgrsc.orgnih.gov
Electrochemical analysis reveals that on the surface of Cu₃P, the number of electrons transferred to an O₂ molecule is approximately three, which facilitates the generation of hydroxyl radicals. nih.gov This is distinct from other materials like cobalt phosphide (CoP), where only two electrons are transferred, producing H₂O₂ but not leading to the subsequent formation of ˙OH radicals. nih.gov The degradation of organic contaminants is achieved through the synergistic oxidative effect of both superoxide and hydroxyl radicals. rsc.org This process involves the concurrent oxidation of phosphide to phosphate (B84403), leading to the dissolution of copper and phosphate ions. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | Cu₃P |
| Cuprous oxide | Cu₂O |
| Graphitic carbon nitride | g-C₃N₄ |
| Titanium dioxide | TiO₂ |
| Zinc Indium Sulfide | ZnIn₂S₄ |
| Copper | Cu |
| Phosphorus | P |
| Sulfamethoxazole | C₁₀H₁₁N₃O₃S |
| Tetracycline | C₂₂H₂₄N₂O₈ |
| Oxytetracycline | C₂₂H₂₄N₂O₉ |
| Chlortetracycline | C₂₂H₂₃ClN₂O₈ |
| Ciprofloxacin | C₁₇H₁₈FN₃O₃ |
| Methylene Blue | C₁₆H₁₈ClN₃S |
| Cobalt phosphide | CoP |
| Dioxygen | O₂ |
| Superoxide radical | O₂˙⁻ |
| Hydrogen peroxide | H₂O₂ |
| Hydroxyl radical | ˙OH |
Theoretical and Computational Chemistry Approaches to Tricopper Phosphide Systems
Density Functional Theory (DFT) Investigations of Tricopper Phosphide (B1233454)
Density Functional Theory has become a standard and versatile method for studying solid-state materials like Tricopper phosphide due to its favorable balance of computational cost and accuracy. DFT calculations have been extensively applied to explore its fundamental characteristics.
DFT calculations have been crucial in characterizing the electronic nature of this compound. Studies consistently show that hexagonal Cu₃P is a conductor with metallic states present at the Fermi level. mdpi.com This metallic character is a key feature influencing its electrical conductivity and catalytic properties. DFT calculations using both the Perdew-Burke-Ernzerhof (PBE) and the hybrid Heyd-Scuseria-Ernzerhof (HSE06) functionals predict a metallic band structure. dtu.dk More precisely, investigations suggest that stoichiometric, defect-free Cu₃P is an intrinsic semimetal, characterized by a small overlap between its valence and conduction bands. dtu.dk
| Property | Calculated Value | Unit |
|---|---|---|
| Bulk Modulus (K) | 130.1 | GPa |
| Shear Modulus (G) | 41.7 | GPa |
| Young's Modulus (E) | 114.7 | GPa |
| Pugh's Modulus Ratio (K/G) | 3.120 | Dimensionless |
| Electronic Nature | Conductor / Intrinsic Semimetal |
DFT calculations are instrumental in mapping out the complex reaction mechanisms that occur on the surface of Cu₃P catalysts. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed energy profiles for catalytic cycles. This approach helps identify rate-determining steps and explains the observed selectivity of a reaction.
For instance, DFT studies on the hydrodeoxygenation of guaiacol (B22219) revealed the distinct roles of copper and phosphorus active sites on the Cu₃P surface and their interactions with reactants and intermediates. researchgate.net Furthermore, computational models have been used to investigate the relative energy diagrams for processes like water dissociation and the free energy for hydrogen desorption on Cu₃P-based systems, providing fundamental insights into its activity for electrocatalytic reactions like the hydrogen evolution reaction (HER). researchgate.net These theoretical investigations are crucial for the rational design of more efficient catalysts by modifying the surface structure or composition to lower activation barriers for desired reaction pathways. researchgate.netacs.org
To accurately model catalytic reactions that occur in a liquid phase, it is often necessary to include the effect of the solvent. While complex, solvation effects can be incorporated into DFT calculations using models like the polarizable continuum model (PCM). mdpi.com These models help in understanding how the solvent influences the stability of intermediates and the energy barriers of reaction steps on a Cu₃P catalyst.
Furthermore, DFT is used to explore multicomponent catalytic systems where Cu₃P is combined with other transition metals. ustb.edu.cnresearchgate.net Such studies aim to understand the synergistic effects between the different elemental components. DFT can reveal how the addition of other metals alters the electronic structure of Cu₃P, potentially creating more active catalytic sites or improving stability. researchgate.net This computational approach provides a valuable guideline for the design of advanced multi-element transition metal phosphide catalysts with enhanced performance for reactions like the oxygen evolution reaction (OER). ustb.edu.cnresearchgate.net
Advanced Quantum Chemical Methodologies for this compound
While DFT is a powerful workhorse, more computationally intensive and often more accurate methods are required for certain problems, such as describing strong electron correlation or electronically excited states.
Post-Hartree-Fock methods represent a family of quantum chemical techniques developed to improve upon the Hartree-Fock (HF) approximation by more accurately accounting for electron correlation. wikipedia.orguba.ar These methods, which include Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset perturbation theory (MPn), provide a more rigorous description of the electron-electron interactions that are averaged in the HF method. epfl.chststephens.net.in
Although computationally demanding, these methods are valuable for calculating highly accurate energies and electronic properties. wikipedia.org For a material like this compound, they can be used to obtain benchmark results for specific electronic properties or to validate the accuracy of less expensive DFT functionals, especially in cases where DFT might fail to provide a correct description.
| Method | Abbreviation | Primary Application |
|---|---|---|
| Density Functional Theory | DFT | Electronic structure, reaction mechanisms, material properties |
| Time-Dependent Density Functional Theory | TD-DFT | Modeling electronic excited states and optical properties |
| Møller-Plesset Perturbation Theory | MPn | Inclusion of electron correlation; accurate energies |
| Coupled Cluster | CC | High-accuracy "gold standard" for electronic structure |
| Complete Active Space Self-Consistent Field | CASSCF | Studying multireference systems and excited states |
Understanding the behavior of this compound upon absorption of light requires the modeling of its electronic excited states. github.io Such processes are fundamental to applications in photocatalysis and optoelectronics. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies and properties of excited states in molecular and solid-state systems. mdpi.com
For systems with more complex electronic structures, such as those involving transition metals, multireference methods may be necessary. nih.gov Techniques like the state-average complete active space self-consistent field (CASSCF) and N-electron valence state perturbation theory (NEVPT2) can provide a detailed picture of low-lying excited states, including d-d transitions and charge-transfer states. nih.gov Applying these advanced methodologies to this compound systems can elucidate the nature of its excited states, paving the way for understanding its photophysical properties and designing novel applications in light-driven chemical transformations. github.io
Predictive Modeling and Design of this compound Materials
Theoretical and computational chemistry approaches have become indispensable in the predictive modeling and design of advanced materials, including this compound (Cu₃P) systems. These methods enable the rapid exploration of vast chemical and structural spaces, accelerating the discovery of novel materials with desired properties before their physical synthesis. journalajacr.com By leveraging first-principles calculations and emerging machine learning techniques, researchers can predict stable compositions, understand structure-property relationships, and rationally design Cu₃P-based materials for specific applications, such as in energy storage and catalysis. rsc.orgmdpi.com
Computational Screening for Novel this compound Compositions
High-throughput computational screening is a powerful strategy for identifying new, stable, or metastable compositions within the copper-phosphide chemical space. This approach involves systematically evaluating a large number of candidate structures using quantum mechanical calculations, primarily based on Density Functional Theory (DFT). psi-k.net
A prominent method used in this field is ab initio random structure searching (AIRSS). arxiv.orgcam.ac.uk This technique involves generating random, but chemically sensible, crystal structures that are then relaxed to the nearest local energy minimum. By performing thousands of these calculations, a comprehensive picture of the energy landscape can be built, revealing potentially synthesizable phases.
Another effective approach is the use of genetic algorithms (GAs). nih.govresearchgate.net In this method, a population of candidate crystal structures "evolves" over successive generations. Structures are selected based on their calculated stability (fitness), and new structures (offspring) are generated through crossover and mutation operations, mimicking natural selection to efficiently locate low-energy configurations. researchgate.netgithub.io
Through a combination of AIRSS and GA techniques, researchers have successfully predicted novel copper phosphide phases. acs.org For instance, first-principles structure searching has identified a novel metallic Fm-3m phase of Cu₂P and two low-lying metastable structures: an I4-3d–Cu₃P phase and a Cm–Cu₃P₁₁ phase. acs.org Such predictions are crucial for designing materials that optimize the trade-off between properties like the high theoretical capacity of phosphorus-rich phosphides and the enhanced cycling stability offered by copper-rich phases in battery applications. acs.org
In a broader screening of phosphide compounds for potassium-ion batteries, a multi-step computational approach combining geometrical-topological analysis, bond valence site energy (BVSE), and Kinetic Monte Carlo (KMC) simulations identified K₃Cu₃P₂ as a highly promising cathode material. researchgate.net This novel composition, containing a this compound unit, was predicted to have a high ionic diffusion coefficient and conductivity, highlighting the power of computational screening to uncover complex materials with superior performance characteristics. researchgate.net
| Predicted Composition | Computational Method(s) | Predicted Crystal System/Symmetry | Key Predicted Property/Application | Reference |
|---|---|---|---|---|
| Cu₂P | AIRSS, Genetic Algorithm, DFT | Cubic (Fm-3m) | Metallic; high-capacity anode for Li-ion batteries | acs.org |
| Cu₃P | AIRSS, Genetic Algorithm, DFT | Cubic (I4-3d) | Metastable phase | acs.org |
| Cu₃P₁₁ | AIRSS, Genetic Algorithm, DFT | Monoclinic (Cm) | Metastable phase with structural similarity to known Cu₂P₇ | acs.org |
| K₃Cu₃P₂ | GT analysis, BVSE, KMC, DFT | Not specified | High K-ion conductivity; promising cathode for K-ion batteries | researchgate.net |
Machine Learning Applications in this compound Research
Machine learning (ML) is rapidly emerging as a complementary tool to traditional computational methods in materials science, offering the potential to dramatically accelerate the discovery and optimization of materials like this compound. journalajacr.comucl.ac.uk ML models can learn complex, non-linear relationships between a material's features (e.g., composition, crystal structure) and its properties, enabling instantaneous predictions that would be computationally expensive with first-principles methods. arxiv.org
In the context of Cu₃P research, ML can be applied in several ways:
Property Prediction: ML models can be trained on existing datasets from experiments or high-throughput DFT calculations to predict properties such as electrochemical stability, voltage profiles in batteries, catalytic activity, and electronic band structure. arxiv.org For instance, a model could be trained to predict the performance of various doped or defect-engineered Cu₃P compositions as anode materials. acs.org
Accelerating Discovery: ML can be integrated with high-throughput screening. An ML model can act as a rapid pre-screener, quickly identifying the most promising candidates from a vast database of hypothetical structures, which can then be validated with more accurate but slower DFT calculations. nih.gov
Understanding Structure-Property Relationships: By analyzing which features a trained ML model deems most important for predicting a certain property, researchers can gain new insights into the underlying physics and chemistry. This can guide the rational design of new materials.
Common ML algorithms used in materials science include support vector machines (SVM), random forests (RF), and various types of neural networks (NN). nih.govresearchgate.net The process typically involves generating a set of "descriptors" for each material—numerical representations of its composition and structure. The model is then trained on a dataset where these descriptors are paired with known target properties. Once trained, the model can predict properties for new, unseen materials based solely on their descriptors. For example, a study on copper-catalyzed reactions successfully used an SVM model to achieve a prediction accuracy of 97% for reaction yields by using descriptors derived from quantum chemical calculations. nih.gov
| Input Features (Descriptors) | Example Value | Predicted Target Property | Example Predicted Value |
|---|---|---|---|
| Stoichiometry (Cu:P ratio) | 3:1 | Gravimetric Capacity (mAh/g) for Li-ion Anode | ~363 mAh/g |
| Lattice Parameters (a, c) | a=6.95 Å, c=7.14 Å | ||
| Space Group | P6₃cm | ||
| Dopant Element & Concentration | None | ||
| Vacancy Concentration | 0% | ||
| Stoichiometry (Cu:P ratio) | 2.8:1 | Electrocatalytic Activity for HER (Overpotential @ 10 mA/cm²) | Predicted Value (e.g., 65 mV) |
| Lattice Parameters (a, c) | Calculated value | ||
| Space Group | Predicted value | ||
| Dopant Element & Concentration | Fe, 1% | ||
| Vacancy Concentration | Cu vacancy, 2% |
Surface Chemistry and Interfacial Phenomena of Tricopper Phosphide
Investigation of Surface Interactions and Adsorption Properties
The surface of tricopper phosphide (B1233454) (Cu₃P) exhibits distinct interactive and adsorptive properties that are crucial for its applications in areas such as energy storage and catalysis. The nature of these interactions is heavily influenced by the material's surface composition and structure.
Research into Cu₃P as a component in lithium-metal batteries has highlighted its lithiophilic nature, meaning it has a strong affinity for lithium. This property is beneficial for promoting uniform lithium deposition. Studies on nanostructured Cu₃P layers have shown that they significantly reduce the nucleation overpotential for lithium plating compared to plain copper surfaces. doi.org This reduction is attributed to the favorable interaction between lithium and the Cu₃P surface, which lowers the energy barrier for nucleation. doi.org For instance, the lithium nucleation overpotential on a Cu₃P-decorated nanostructured copper foil was found to be as low as 59 mV, a sharp decrease from the 221 mV observed on planar copper foil. doi.org
In the context of lithium-sulfur batteries, the interaction between Cu₃P and polysulfides has been investigated. Porous carbon/Cu₃P hybrids have been shown to effectively adsorb polysulfides, which helps to mitigate the shuttle effect that plagues these batteries. sci-hub.se Density functional theory (DFT) calculations have been employed to understand the molecular interactions, confirming the strong adsorption capabilities of the Cu₃P component. sci-hub.se The material's porous structure further aids in trapping polysulfides through capillary action. sci-hub.se
The synthesis process itself can influence the surface properties of Cu₃P. Studies using ionic liquids like trihexyl(tetradecyl)phosphonium chloride have shown that the ionic liquid causes a surface activation of the copper precursor. rsc.org This activation is a critical step for achieving a quantitative yield of Cu₃P, demonstrating a direct interaction between the synthesis medium and the material's surface as it forms. rsc.org Furthermore, investigations into the adsorption of molecules like dimethyl sulfoxide (B87167) (DMSO) on copper-based materials have shown that specific interactions, such as between the oxygen atom of DMSO and copper sites on the surface, can lead to a stabilization effect and a lowering of the surface energy. mdpi.com While this specific study was on copper thiocyanate, it illustrates the types of specific molecular adsorption that can occur on copper-containing surfaces.
Table 1: Surface Interaction and Adsorption Data for Tricopper Phosphide and Related Systems
This table summarizes key findings related to the surface interaction and adsorption properties of this compound (Cu₃P) from various research studies.
| System | Interacting Species | Key Finding | Quantitative Data | Source(s) |
|---|---|---|---|---|
| Cu₃P-decorated Cu foil | Lithium (Li) | Lithiophilic surface reduces Li nucleation energy barrier. | Nucleation Overpotential: 59 mV (vs. 221 mV on planar Cu) | doi.org |
| Porous Carbon/Cu₃P Hybrid | Polysulfides | Strong adsorption of polysulfides, mitigating shuttle effect. | N/A | sci-hub.se |
| Copper in Ionic Liquid | Trihexyl(tetradecyl)phosphonium chloride | Ionic liquid promotes surface activation of copper during Cu₃P synthesis. | N/A | rsc.org |
| β-CuSCN (for comparison) | Dimethyl Sulfoxide (DMSO) | Adsorption of DMSO stabilizes the surface. | Adsorption Energy: -1.12 eV | mdpi.com |
Characterization of Active Sites in this compound Catalysts
This compound has emerged as a promising catalyst for various electrochemical reactions, including the hydrogen evolution reaction (HER) and CO₂ reduction. The identification and characterization of its catalytically active sites are fundamental to understanding its performance and designing more efficient catalysts.
Research suggests that both copper and phosphorus atoms on the Cu₃P surface can act as active centers. For the HER, first-principles DFT computations have revealed that the (110) surface is likely the most exposed. rsc.org On this surface, the top sites over phosphorus atoms, as well as bridge and hollow sites composed of copper atoms, contribute to the catalytic activity. rsc.org The hollow sites, in particular, are considered the most active due to their flexible structural features. rsc.org Some studies propose a dual-catalysis model where both the partially positively charged copper (Cuᵟ⁺) and partially negatively charged phosphorus (Pᵟ⁻) sites synergistically activate reactants. researchgate.net In this model, Pᵟ⁺ can donate electrons to activate species like H₂O₂ and regenerate the active Cu⁺ state from Cu²⁺. researchgate.net
The specific surface facet and termination can dictate the active sites and reaction pathway. For the electrochemical reduction of CO₂, Cu₃P with a predominant nih.gov facet exposure has been shown to selectively produce formate. rutgers.edu Analysis of this surface identified isolated trigonal CuP₃ sites as the active centers. The mechanism is proposed to proceed via the formation of a surface hydride at these sites, which then reacts with CO₂. The large separation between copper atoms on this facet is thought to hinder C-C coupling, thus preventing the formation of C₂₊ products. rutgers.edu
The creation of heterostructures, such as by integrating Cu₃P with other metal phosphides like nickel phosphide (Ni₂P), can enhance catalytic performance. acs.org In Cu₃P–Ni₂P hybrid nanosheets, the heterostructure provides an increased number of exposed active sites and facilitates electron transport, leading to a synergistic improvement in HER activity compared to the individual components. acs.org Similarly, creating nanoarray structures is another strategy to expose more active sites and improve the diffusion of reactants and products. mdpi.com In some cases, the active sites may evolve in-situ during the reaction. For the oxygen evolution reaction (OER), it has been observed that the high catalytic activity of Cu₃P on nickel foam can be ascribed to the formation of abundant CuO active sites on the surface during the activation process. researchgate.net
Table 2: Characterization of Active Sites in this compound Catalysts
This table provides an overview of the identified active sites in this compound (Cu₃P) catalysts for different chemical reactions as reported in scientific literature.
| Catalyst System | Reaction | Proposed Active Sites | Key Performance Metric | Source(s) |
|---|---|---|---|---|
| Pristine Cu₃P | Hydrogen Evolution Reaction (HER) | Top sites over P atoms; bridge and hollow sites of Cu atoms on the (110) surface. | ΔG(H*) ≈ 0 eV for hollow sites | rsc.org |
| Cu₃P | Peroxydisulfate (PDS) activation | Dual-catalysis centers: Cuᵟ⁺ and Pᵟ⁻ sites. | 95.2% degradation of Orange II in 15 min | researchgate.net |
| Cu₃P nih.gov facet | CO₂ Reduction Reaction (CO₂RR) | Isolated trigonal CuP₃ sites on the Cu₃P₃ terminated surface. | Sole carbon product is formate. | rutgers.edu |
| Cu/Cu₃P nanoarray | Hydrogen Evolution Reaction (HER) | Increased number of exposed sites due to nanoarray architecture. | Onset overpotential of 96 mV | mdpi.com |
| Cu₃P–Ni₂P/NF | Hydrogen Evolution Reaction (HER) | Synergistic active sites at the Cu₃P-Ni₂P heterostructure interface. | Overpotential of 103 mV at 10 mA cm⁻² | acs.org |
| CuO/Cu₃P/NF | Oxygen Evolution Reaction (OER) | Abundant CuO active sites formed in-situ during activation. | Overpotential of 450 mV at 10 mA cm⁻² | researchgate.net |
Surface Plasmon Resonance Modulation in this compound Nanocrystals
This compound (Cu₃₋ₓP) nanocrystals are notable for their strong localized surface plasmon resonance (LSPR) in the near-infrared (NIR) region. acs.orgnih.gov This plasmonic behavior arises from a high concentration of delocalized holes in the valence band, which is a direct consequence of intrinsic copper vacancies in the crystal structure. nih.govnih.govresearchgate.net The ability to modulate the energy and intensity of this LSPR is a key area of research, as it allows for the tuning of the material's optical properties for various applications.
The LSPR of Cu₃₋ₓP nanocrystals can be controlled both during and after synthesis. Synthetic parameters such as precursor ratios, reaction temperature, and choice of copper halide salt can be varied to tune the nanocrystal size and, consequently, the LSPR energy. acs.orgescholarship.org For instance, syntheses have been developed to produce nanocrystals with LSPR energies tunable from 709 to 861 meV. acs.org
Post-synthetic modification provides a dynamic way to modulate the LSPR. Spectroelectrochemical methods have demonstrated that the LSPR is highly sensitive to the applied potential. figshare.com Applying an anodic potential causes a blue-shift and an increase in the extinction coefficient of the LSPR, while a cathodic potential results in a red-shift and a decrease in intensity. figshare.com These changes are reversible and correspond to the extraction or injection of electrons, which alters the hole carrier density in the nanocrystals. figshare.com
Chemical redox reactions offer another powerful tool for LSPR modulation. The introduction of oxidizing agents, such as iodine (I₂), increases the concentration of copper vacancies, thereby increasing the hole density and causing a blue-shift in the LSPR energy. nih.gov Conversely, reducing agents can decrease the vacancy concentration and red-shift the LSPR. A particularly effective method involves using a combination of a divalent metal halide (like zinc iodide) and trioctylphosphine (B1581425), which can achieve a significant blue shift and induce more copper vacancies than previously observed. nih.govresearchgate.net These redox chemistries have expanded the accessible LSPR energy range for Cu₃₋ₓP nanocrystals to 660–890 meV, which is a broader range than achievable through synthetic tuning alone. nih.govresearchgate.net
Table 3: Modulation of Localized Surface Plasmon Resonance (LSPR) in Cu₃₋ₓP Nanocrystals
This interactive table details various methods used to modulate the Localized Surface Plasmon Resonance (LSPR) in this compound (Cu₃₋ₓP) nanocrystals and the resulting changes in their optical and structural properties.
| Modulation Method | Treatment Details | LSPR Energy Change | Structural/Compositional Change | Source(s) |
|---|---|---|---|---|
| Spectroelectrochemistry | Application of anodic potential | Blue-shift, increased extinction | Reversible change in carrier density | figshare.com |
| Spectroelectrochemistry | Application of cathodic potential | Red-shift, decreased intensity | Reversible change in carrier density | figshare.com |
| Chemical Oxidation | Treatment with Iodine (I₂) | Blue-shift of 80 meV | Increase in delocalized hole concentration | nih.gov |
| Chemical Oxidation/Extraction | Treatment with Zinc Iodide (ZnI₂) and Trioctylphosphine (TOP) | Blue-shift of 140 meV | Increased Cu vacancies; smallest reported unit-cell volume (295.2 ų) | nih.govresearchgate.net |
| Synthetic Tuning | Lower reaction temperature (200 °C) | Access to higher LSPR energy (880 ± 20 meV) | N/A | nih.gov |
| Synthetic Tuning | Varying precursor ratios and temperature | Access to LSPR energies from 709–861 meV | Control over nanocrystal lateral size (6.1–23 nm) | acs.orgescholarship.org |
Emerging Research Directions and Future Perspectives in Tricopper Phosphide Chemistry
Exploration of Novel Tricopper Phosphide (B1233454) Morphologies and Compositions
The performance of tricopper phosphide is intrinsically linked to its physical form and chemical makeup. Consequently, significant research efforts are directed towards the synthesis of novel Cu₃P morphologies, such as nanotubes, nanorods, and platelets, and the modification of its composition to unlock new functionalities.
A variety of methods are being employed to create these structured nanomaterials. A two-step process involving electro-oxidation and phosphidation has been successfully used to synthesize Cu₃P nanostructures with a tubelike morphology directly on copper foil. researchgate.netacs.org This technique allows for the creation of ordered arrays of nanotubes. researchgate.netacs.org Another promising approach is a solution-free, self-assembled growth method that produces ordered this compound nanorod arrays. researchgate.netinha.ac.krresearchgate.net Chemical vapor deposition (CVD) has also been utilized to synthesize hexagonal Cu₃P platelets. researchgate.net These advanced synthesis techniques provide precise control over the material's architecture, which is crucial for its application in electronic devices.
Beyond pure Cu₃P, researchers are exploring composite materials to enhance its properties. The formation of p-n heterojunctions is a key strategy. For instance, creating a heterostructure of p-type Cu₃P with n-type cuprous oxide (Cu₂O) has been shown to improve charge separation and reduce charge transfer resistance, which is beneficial for photoelectrochemical applications. researchgate.net Similarly, porous Cu₃P@Cu₂S heterojunctions have been developed using a vulcanization method where copper(I) sulfide (B99878) nanoparticles are grown uniformly on the surface of Cu₃P. lookchem.com These composite structures demonstrate the potential of combining Cu₃P with other materials to create synergistic effects.
Table 1: Synthesis Methods and Resulting Cu₃P Morphologies
| Synthesis Method | Resulting Morphology | Reference |
|---|---|---|
| Electro-oxidation and Phosphidation | Nanotube (NT) arrays | researchgate.netacs.org |
| Solution-free Self-Assembled Growth | Ordered Nanorod arrays | inha.ac.krresearchgate.net |
| Chemical Vapor Deposition (CVD) | Hexagonal Platelets | researchgate.net |
Integration of this compound into Multifunctional Systems
A significant trend in materials science is the development of multifunctional systems that can perform several tasks simultaneously. This compound is a prime candidate for integration into such systems due to its excellent electrochemical and photocatalytic properties.
One of the most explored applications is in energy storage, particularly in supercapacitors. researchgate.net Cu₃P nanotube arrays have demonstrated excellent properties as a negative electrode material. researchgate.netacs.org When used as a positive electrode, ordered Cu₃P nanorod arrays grown on copper foam delivered an excellent specific capacity of 664 mAh/g. researchgate.net To create practical devices, asymmetric and hybrid supercapacitors have been fabricated. researchgate.netresearchgate.net For example, an asymmetric supercapacitor using a Cu₃P nanotube negative electrode and a carbon nanotube positive electrode was shown to deliver a high energy density and power density. researchgate.net In another configuration, a solid-state hybrid supercapacitor (HSC) was engineered by pairing Cu₃P nanorods with an activated carbon-based negative electrode, resulting in a device with high specific energy and excellent cycling stability. researchgate.net
To further boost performance, Cu₃P has been integrated with highly conductive materials. A nanohybrid consisting of hexagonal Cu₃P platelets and three-dimensional graphene (3DG) exhibited a specific capacitance nearly four times higher than the bare Cu₃P platelets. researchgate.net
Beyond energy storage, Cu₃P-based systems are being developed for clean energy production and environmental remediation. A p-Cu₃P/n-Cu₂O heterostructural photocathode has been fabricated for photoelectrochemical (PEC) hydrogen production. researchgate.net In a similar vein, Cu₃P has been shown to be an efficient promoter for photocatalytic hydrogen production from water when loaded on n-type cadmium sulfide nanorods (CdS NRs). researchgate.net The formation of a p-n junction in the Cu₃P/CdS nanorods leads to faster charge transfer and enhanced activity under visible light. researchgate.net Furthermore, tricopper cluster complexes have been used to functionalize carbon electrodes to catalyze the oxygen reduction reaction (ORR), a key process in fuel cells. researchgate.net
Table 2: Performance of Cu₃P in Multifunctional Systems
| System | Application | Key Performance Metric | Reference |
|---|---|---|---|
| Cu₃P NT Asymmetric Supercapacitor | Energy Storage | Energy Density: 44.6 Wh kg⁻¹ | researchgate.net |
| Cu₃P Nanorod Solid-State HSC | Energy Storage | Specific Energy: 76.85 Wh/kg, 88% capacitance retention over 15,000 cycles | researchgate.net |
| Cu₃P@3DG Nanohybrid | Supercapacitor | Specific Capacitance: 1,095.85 F/g | researchgate.net |
Challenges and Opportunities in this compound Material Scale-Up and Implementation
Despite the promising results achieved in the laboratory, the widespread implementation of this compound materials faces significant hurdles, primarily related to manufacturing and cost. The synthesis methods used in research, such as the precise, multi-step processes required to create nanostructures, are often difficult and expensive to scale up for industrial production. acs.org Laboratory syntheses frequently demand tightly controlled conditions and intricate steps that are not easily transferable to large-scale manufacturing. acs.org
A major challenge lies in developing cost-effective and efficient synthesis methods that can produce large quantities of Cu₃P with consistent quality. acs.org For many applications, maintaining the specific nanostructured morphologies (like nanotubes or ordered arrays) that provide high surface area and enhanced performance is crucial. Ensuring the uniformity and structural integrity of these features during mass production is a significant engineering challenge. acs.org Future efforts will need to focus on strategies like automated and modular platforms to bridge the gap between lab-scale synthesis and industrial-scale production. acs.org
However, these challenges also present significant opportunities. The exceptional properties of Cu₃P, particularly in energy storage and catalysis, provide a strong incentive to overcome the manufacturing barriers. The development of versatile, solution-free synthesis strategies is a step toward more scalable and commercially viable production. researchgate.net Integrating Cu₃P with inexpensive, abundant materials like carbon is another promising avenue to reduce costs and improve performance for commercial applications. researchgate.net
The opportunity to use Cu₃P in next-generation energy systems, such as high-performance supercapacitors and fuel cells, is a powerful driver for continued research and development. researchgate.netresearchgate.net Success in scaling up the production of Cu₃P could lead to more efficient and sustainable energy technologies. The unique electronic structure of tricopper clusters also presents opportunities in catalysis for a variety of chemical reactions, further broadening the potential applications of this versatile material. researchgate.netacs.org
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing phase-pure tricopper phosphide (Cu₃P), and how do reaction parameters influence crystallinity?
- Methodological Answer: Hydrothermal synthesis and solid-state reactions are widely used. For hydrothermal methods, precursor ratios (e.g., CuCl₂·2H₂O to NaH₂PO₂) and reaction temperature (typically 180–220°C) must be optimized to avoid secondary phases like Cu₂P₇ . Solid-state synthesis requires inert atmospheres and controlled cooling rates to stabilize the Cu₃P phase . X-ray diffraction (XRD) and Rietveld refinement are critical for purity validation .
Q. How do structural defects in Cu₃P impact its electronic properties, and what characterization techniques are essential for analysis?
- Methodological Answer: Defects like phosphorus vacancies or copper interstitials alter bandgap and carrier mobility. Use high-resolution transmission electron microscopy (HRTEM) to identify defect types and densities. Complement with X-ray photoelectron spectroscopy (XPS) to correlate oxidation states (e.g., Cu⁺ vs. Cu²⁺) with electronic behavior . Density functional theory (DFT) simulations can model defect formation energies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activity of Cu₃P for hydrogen evolution reactions (HER)?
- Methodological Answer: Discrepancies often arise from surface oxidation or electrolyte-dependent active sites. Design experiments to:
- Compare HER performance in acidic vs. alkaline media using identical electrode preparation protocols .
- Use in-situ Raman spectroscopy to monitor surface reconstruction during catalysis .
- Validate stability via chronoamperometry over 24+ hours and post-test XRD to detect phase changes .
Q. What experimental frameworks address reproducibility challenges in Cu₃P thin-film deposition for optoelectronic applications?
- Methodological Answer: Reproducibility requires strict control of deposition parameters:
- For sputtering: Maintain argon pressure at 3–5 mTorr and substrate temperature ≤200°C to prevent phosphorus sublimation .
- Use spectroscopic ellipsometry to verify thickness uniformity (±2 nm) and optical constants .
- Cross-validate electrical properties (e.g., Hall effect measurements) with at least three independent samples .
Q. How can computational models improve the design of Cu₃P-based heterostructures for enhanced charge transfer?
- Methodological Answer: Combine DFT with machine learning (ML) to predict interfacial band alignment. Steps include:
- Simulate Cu₃P interfaces with common substrates (e.g., TiO₂) using VASP or Quantum ESPRESSO .
- Train ML models on experimental datasets of work function and interface stability .
- Validate predictions with Kelvin probe force microscopy (KPFM) .
Data Validation & Theoretical Challenges
Q. What strategies mitigate bias in interpreting XPS data for Cu₃P surface composition?
- Methodological Answer:
- Avoid over-reliance on peak-fitting software; use reference spectra from Ar⁺-sputtered surfaces to distinguish intrinsic signals from adventitious carbon .
- Cross-check with Auger electron spectroscopy (AES) for elemental quantification .
- Disclose all fitting parameters (e.g., Shirley background, Gaussian-Lorentzian ratios) in supplementary materials .
Q. How should researchers contextualize conflicting reports on Cu₃P’s thermal stability in composite materials?
- Methodological Answer: Conduct systematic thermogravimetric analysis (TGA) under varying atmospheres (N₂ vs. air). Compare degradation onset temperatures and phase evolution via in-situ XRD. Publish raw TGA/DSC curves alongside processed data to enable independent validation .
Experimental Design Frameworks
Q. What criteria define a robust research question for Cu₃P mechanochemical synthesis studies?
- Apply the FINER framework:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
